![molecular formula C21H14N2S6 B14645836 2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) CAS No. 55620-84-3](/img/structure/B14645836.png)
2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) is a complex organic compound that features a benzothiazole moiety linked through a disulfide bridge to a methyl-substituted phenylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) typically involves the reaction of 5-methyl-1,3-phenylenedithiol with 2-chlorobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the disulfide linkage, resulting in the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
科学研究应用
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with biological macromolecules, potentially disrupting their function or enhancing their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
- 2,2’-[(1,3-Phenylene)didisulfanediyl]bis(1,3-benzothiazole)
- 2,2’-[(5-Methyl-1,3-phenylene)bis(methylene)]bis(1,3-benzothiazole)
Uniqueness
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
55620-84-3 |
|---|---|
分子式 |
C21H14N2S6 |
分子量 |
486.8 g/mol |
IUPAC 名称 |
2-[[3-(1,3-benzothiazol-2-yldisulfanyl)-5-methylphenyl]disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H14N2S6/c1-13-10-14(26-28-20-22-16-6-2-4-8-18(16)24-20)12-15(11-13)27-29-21-23-17-7-3-5-9-19(17)25-21/h2-12H,1H3 |
InChI 键 |
ZNJTTYMCKRVUJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)SSC2=NC3=CC=CC=C3S2)SSC4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

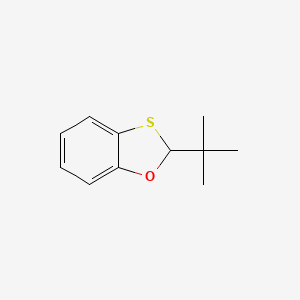
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
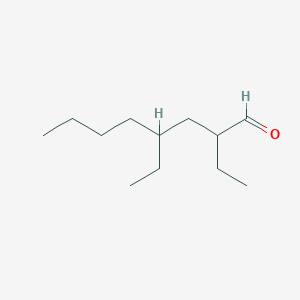
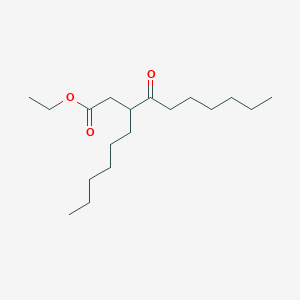
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
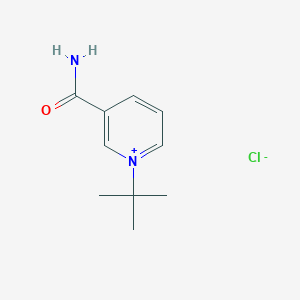
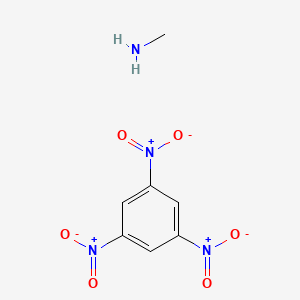

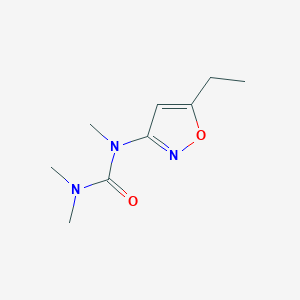
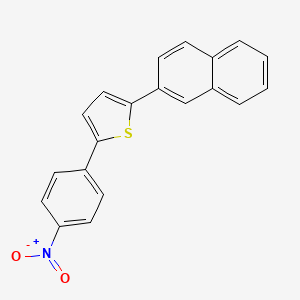
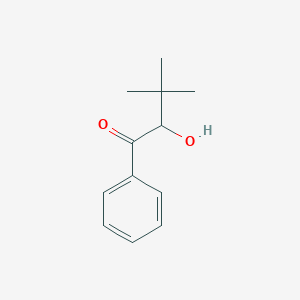
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
